molecular formula C9H5BrF6O B3188789 2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol CAS No. 2402-71-3

2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

Cat. No.: B3188789
CAS No.: 2402-71-3
M. Wt: 323.03 g/mol
InChI Key: PWRYZNWUWFDZJJ-UHFFFAOYSA-N
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Description

2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is an organic compound characterized by the presence of a bromine atom attached to a phenyl ring and a hexafluoroisopropanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol typically involves the reaction of 3-bromophenylboronic acid with hexafluoroacetone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

3-Bromophenylboronic acid+HexafluoroacetoneThis compound\text{3-Bromophenylboronic acid} + \text{Hexafluoroacetone} \rightarrow \text{this compound} 3-Bromophenylboronic acid+Hexafluoroacetone→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and sulfonating agents (e.g., sulfuric acid).

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium cyanide, and amines are commonly used.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Substituted aromatic compounds with various functional groups.

    Nucleophilic Substitution: Compounds with different nucleophiles replacing the bromine atom.

    Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Scientific Research Applications

2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol has several scientific research applications, including:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential pharmacological properties and as a precursor for drug development.

    Material Science: Utilized in the development of novel materials with unique properties.

    Biological Studies: Studied for its interactions with biological molecules and potential biological activities.

Mechanism of Action

The mechanism of action of 2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hexafluoroisopropanol group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can modulate biological processes and lead to specific effects, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromophenylboronic acid
  • 4-Bromophenylacetic acid
  • 2-Bromo-1-(2,5-dichlorothien-3-yl) ethanone

Uniqueness

2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol is unique due to the presence of the hexafluoroisopropanol group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in fields requiring specific chemical reactivity and stability.

Properties

IUPAC Name

2-(3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrF6O/c10-6-3-1-2-5(4-6)7(17,8(11,12)13)9(14,15)16/h1-4,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWRYZNWUWFDZJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C(F)(F)F)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrF6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 2-(3-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (3.1 g, 12 mmol) in HBr (48%, 24 mL) and H2O (4.8 mL) was added NaNO2 (990 mg, 14 mmol) in H2O (3 mL) dropwise at 0° C. The mixture was stirred at 0° C. for 30 minutes and was then added to a solution of CuBr (6.9 g, 48 mmol) in HBr (48%, 24 mL) and H2O (4.8 mL) at 0° C. The mixture was stirred at 0° C. for 30 min. The mixture was partitioned between ethyl acetate and H2O. The aqueous layer was extracted with ethyl acetate (3×). The combined organic layers were washed with brine and dried over MgSO4. Solvent was removed and the residue was purified by column chromatography (0-20% ethyl acetate-hexane) to yield 2-(3-bromophenyl)-1,1,1,3,3,3-hexafluoropropan-2-ol (3.1 g, 79%). 1H NMR (400 MHz, CDCl3) δ 7.83 (s, 1H), 7.57 (t, J=0.8 Hz, 1H), 7.55 (t, J=0.9 Hz, 1H), 7.27 (t, J=8.0 Hz, 1H), 3.62 (s, 1H).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
990 mg
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
reactant
Reaction Step One
Name
Quantity
4.8 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
[Compound]
Name
CuBr
Quantity
6.9 g
Type
reactant
Reaction Step Two
Name
Quantity
24 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.8 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
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2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
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2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
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2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
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2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol
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2-(3-Bromo-phenyl)-1,1,1,3,3,3-hexafluoro-propan-2-ol

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